molecular formula C15H16N2OS B5876171 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide

Cat. No. B5876171
M. Wt: 272.4 g/mol
InChI Key: QMBNONGIYCEIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This makes MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is able to enter these neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and ultimately results in the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide are well-documented in the scientific literature. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms that are characteristic of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It is able to selectively target dopaminergic neurons in the substantia nigra, which makes it a valuable tool for studying the underlying mechanisms of the disease. Additionally, 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to induce Parkinson's-like symptoms in animal models, which allows researchers to test potential treatments for the disease.
However, there are also limitations to using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on the brain are not identical to those of Parkinson's disease, which means that caution must be taken when extrapolating results from 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide studies to human patients.

Future Directions

There are several future directions for research involving 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research to better understand the limitations of using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments and to develop safer and more effective methods for studying the disease.

Synthesis Methods

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromopyridine with 4-methylthiophenol in the presence of a palladium catalyst. This reaction produces 3-(4-methylphenylthio)pyridine, which is then reacted with N-bromoacetylpyridine to yield 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide.

Scientific Research Applications

3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. By studying the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on these neurons, researchers are able to gain valuable insights into the underlying mechanisms of the disease.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-10-8-15(18)17-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBNONGIYCEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide

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